Bienvenue dans la boutique en ligne BenchChem!

beta-Lactose

solubility dissolution pharmaceutical pre-formulation

Anhydrous beta-Lactose (63-42-3) delivers ~7× greater aqueous solubility than α-lactose, remaining non-hygroscopic up to 75% RH—critical for moisture-sensitive APIs. High β-content prolongs tablet disintegration (220 s vs. 27 s), enabling single-excipient sustained-release matrices without retarding polymers. The β→α mutarotation threshold at 77% RH (20°C) defines storage and packaging protocols. The anomeric ratio is tunable: higher β-content yields 1.7× faster drug release from mesoporous carriers. Select beta-Lactose when stereochemical precision governs formulation robustness and product performance.

Molecular Formula C12H22O11
Molecular Weight 342.30 g/mol
CAS No. 63-42-3
Cat. No. B1674315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Lactose
CAS63-42-3
SynonymsLactose, anhydrous;  Fast-flo;  Lactose Galactinum
Molecular FormulaC12H22O11
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11-,12+/m1/s1
InChIKeyGUBGYTABKSRVRQ-DCSYEGIMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 g / 1 kg / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility50 to 100 mg/mL at 68 °F (NTP, 1992)
Insoluble in ether and chloroform;  very slightly soluble in alcohol
In water, 1.95X10+6 mg/L at 20 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Beta-Lactose CAS 63-42-3: Sourcing, Specifications, and Fundamental Anomeric Distinctions


Beta-Lactose (β-lactose, CAS 63-42-3) is the thermodynamically less stable anomer of the disaccharide lactose, in which the hydroxyl group at the anomeric carbon of the glucose moiety occupies an equatorial position [1]. It is a crystalline, anhydrous powder that is commercially produced by roller-drying or crystallization from aqueous lactose solutions at temperatures above 93.5 °C . Unlike the α-anomer, β-lactose crystallizes without incorporating water into its lattice, resulting in an anhydrous form with distinct physicochemical and functional properties that are critical in pharmaceutical formulation and food science applications [2].

Why Substituting Beta-Lactose 63-42-3 with Generic Alpha-Lactose or Anhydrous Mixtures Compromises Performance and Stability


The term 'lactose' on a specification sheet often masks the critical functional differences between its anomeric and hydration states. Alpha-lactose monohydrate (the most common form) and anhydrous beta-lactose cannot be used interchangeably in formulations due to profound differences in solubility, hygroscopicity, and mechanical behavior. For instance, beta-lactose is approximately seven times more soluble in water at 20 °C than the alpha anomer [1]. Furthermore, in a solid state, beta-lactose undergoes a mutarotation to the alpha form under specific humidity conditions, a process that directly alters tablet disintegration time and drug release profiles [2]. Overlooking these stereochemical variables—which are not controlled by standard purity assays—introduces a significant source of variability in product development and manufacturing, directly impacting process robustness and final product quality [3].

Quantitative Evidence for Beta-Lactose 63-42-3: A Data-Driven Guide for Scientific Procurement and Formulation


Beta-Lactose vs. Alpha-Lactose: A 7-Fold Difference in Aqueous Solubility at Room Temperature

At 20 °C, the β-anomer of lactose is approximately 7 times more soluble in water than the α-anomer. This fundamental difference dictates dissolution behavior in aqueous systems [1].

solubility dissolution pharmaceutical pre-formulation food science

Formulation Control: How High Beta-Lactose Content Slows Disintegration by 8-Fold and Delays T90 Drug Release

In a direct head-to-head study of tablets, a high β-lactose formulation (86.5% β) exhibited a disintegration time that was 8.1 times longer than a high α-lactose formulation (79.5% α). This slower disintegration directly translated to a significantly extended drug release profile, with the time to 90% dissolution (T90) increasing from 60 to 91 minutes [1].

tablet disintegration drug release pharmaceutical excipient dissolution formulation

Humidity-Induced Instability: The RH Boundary Where Beta-Lactose Converts to Alpha-Monohydrate

Beta-lactose anhydrous is not a static excipient; it undergoes a humidity-driven solid-state transformation to the alpha-monohydrate form. A stability diagram defines the RH/temperature boundary for this conversion. At 20°C, this transition begins at 77% RH, while at a higher temperature of 50°C, the boundary shifts slightly to 79% RH [1].

stability humidity control solid-state characterization excipient compatibility pharmaceutical manufacturing

Precision-Controlled Drug Release via Tailored Beta-Lactose Content in Pollen-Like Carriers

The proportion of β-lactose in a lactose-based carrier can be used as a precise engineering parameter to control drug release kinetics. A study using mesoporous, pollen-like lactose carriers demonstrated that the first-order release rate constant of acetaminophen could be adjusted from 0.23 min⁻¹ for a low-β carrier to 0.40 min⁻¹ for a high-β carrier, representing a 1.7-fold increase in release rate [1].

drug delivery controlled release carrier design nanoporous materials pharmaceutical technology

Commercial Anhydrous Beta-Lactose: Quantified Brittle Fracture for Direct Compression

A key differentiator for commercially available anhydrous beta-lactose (e.g., DuraLac® H) is its well-characterized deformation mechanism during compaction: brittle fracture. Unlike plastic-deforming materials that can be sensitive to lubricant and compression speed, brittle fracture provides consistent tabletability .

direct compression tablet manufacturing excipient functionality brittle fracture pharmaceutical processing

Strategic Application Scenarios for Beta-Lactose 63-42-3 Based on Quantifiable Evidence


Developing Sustained-Release Tablets via High Beta-Lactose Content Formulations

Evidence demonstrates that tablets with a high β-lactose content (86.5% β) exhibit significantly prolonged disintegration times (220 s vs. 27 s) and delayed drug release (T90 of 91 min vs. 60 min) compared to high α-lactose formulations [1]. This property makes beta-lactose a strategic excipient for formulators aiming to design sustained-release matrix tablets without the immediate need for additional release-retarding polymers. By controlling the anomeric composition of the lactose diluent, a formulator can directly modulate the erosion and disintegration of the tablet core, providing a simple and cost-effective route to modified-release profiles for active pharmaceutical ingredients that are compatible with a slower release onset.

Ensuring Long-Term Stability Through Controlled Humidity Storage

The phase stability of beta-lactose anhydrous is governed by well-defined relative humidity (RH) boundaries. The transition from the β-anhydrate to the α-monohydrate form occurs at 77% RH at 20°C [2]. For procurement and storage, this data necessitates a strict environmental control strategy. Formulators and manufacturers can justify the use of specific high-barrier packaging with integrated desiccants to maintain an internal environment below this critical RH threshold. This evidence-based approach mitigates the risk of humidity-induced mutarotation during storage, which could otherwise alter the functional properties of the excipient (e.g., its brittle fracture behavior and disintegration profile) and lead to batch-to-batch variability in finished product performance.

Engineering Rapidly Disintegrating Dosage Forms for Moisture-Sensitive APIs

Anhydrous beta-lactose, with its intrinsic low moisture content and high initial solubility, is the excipient of choice for moisture-sensitive active pharmaceutical ingredients (APIs) . Its non-hygroscopic nature up to 75% RH minimizes the risk of API degradation via hydrolysis during processing and storage. Furthermore, when rapid disintegration is desired, the formulation can be designed with a lower β-content, as evidence shows a lower β/α ratio leads to much faster tablet breakup (e.g., 27 seconds) [1]. This dual advantage—stabilizing a labile API while enabling fast disintegration—positions beta-lactose as a critical component in the development of robust, orally disintegrating tablets or effervescent granules containing actives like certain antibiotics or proton pump inhibitors.

Customizing Release Kinetics in Advanced Nanoporous Drug Carriers

The anomeric ratio of lactose is not just a quality control metric but a tunable parameter for advanced drug delivery. Research has shown that the proportion of β-lactose in mesoporous lactose carriers can be directly correlated with the drug release rate, with a higher β-content yielding a 1.7-fold faster release rate constant (0.40 min⁻¹ vs 0.23 min⁻¹) [3]. This evidence supports the use of beta-lactose as a building block in the design of novel, pollen-like carrier systems. By precisely engineering the α/β ratio during synthesis, researchers can create a single excipient platform that can be 'dialed in' to meet specific drug release targets, from burst release to extended delivery, simplifying formulation complexity and accelerating the development of next-generation oral dosage forms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for beta-Lactose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.